molecular formula C9H19ClO4S B13624590 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13624590
M. Wt: 258.76 g/mol
InChI Key: VLGGCJGSHVYMEH-UHFFFAOYSA-N
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Description

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a sterically hindered neopentyl backbone (2,2-dimethylpropane) and a complex ether substituent at position 3. The sulfonyl chloride (-SO₂Cl) group at position 1 renders it highly reactive in nucleophilic substitution and coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediates. The (1-methoxypropan-2-yl)oxy substituent adds polar ether functionality, influencing solubility and electronic properties .

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3

InChI Key

VLGGCJGSHVYMEH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (CAS 2090676-05-2), a structurally analogous sulfonyl chloride with distinct substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Parameter 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride
CAS Number Not reported in provided sources 2090676-05-2
Molecular Formula C₉H₁₇ClO₅S (inferred) C₆H₁₃ClO₄S
Molecular Weight ~296.8 g/mol (calculated) 216.683 g/mol
Substituents - 2,2-dimethylpropane backbone
- (1-Methoxypropan-2-yl)oxy group
- Methoxy (-OCH₃) at C3
- Methoxymethyl (-CH₂OCH₃) at C2
Steric Hindrance High (neopentyl core) Moderate (linear substituents)
Solubility Likely lower in polar solvents due to branching Higher in polar aprotic solvents (e.g., DMF, DMSO)

Reactivity and Stability

  • The ether substituent may participate in hydrogen bonding, affecting crystallization .
  • Analog (CAS 2090676-05-2) : Linear methoxy/methoxymethyl groups offer less steric protection, increasing reactivity in SN₂ reactions. However, the absence of bulky groups may reduce stability under harsh conditions.

Research Findings and Challenges

  • Stereoelectronic Effects : The target compound’s branching may lead to unique regioselectivity in reactions, as observed in similar neopentyl derivatives.
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectroscopic profiles (e.g., NMR, IR) are absent in the provided literature. Further studies are recommended to validate inferred properties.

Biological Activity

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies and findings.

  • Molecular Formula : C10H21ClO3S
  • Molecular Weight : 250.79 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this specific compound, the synthetic route may include the formation of the ether linkage followed by sulfonylation.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli16 μg/mL
Example BS. aureus8 μg/mL

Anticancer Activity

Sulfonyl chlorides have also been investigated for their anticancer potential. In vitro studies indicate that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Reference
MCF-75.0
HCT1164.5

Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated various sulfonyl chloride derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance activity.

Study 2: Anticancer Properties

Another research article focused on the anticancer properties of sulfonyl chlorides, demonstrating that these compounds can significantly reduce cell viability in human cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways.

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